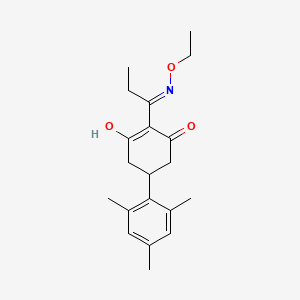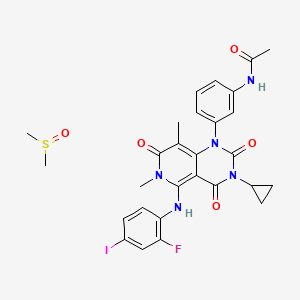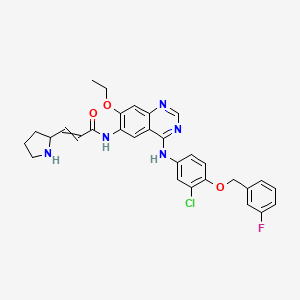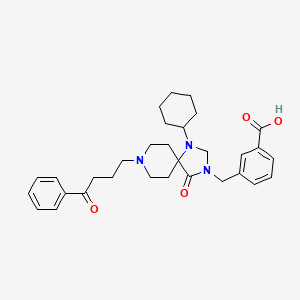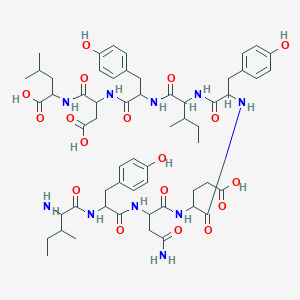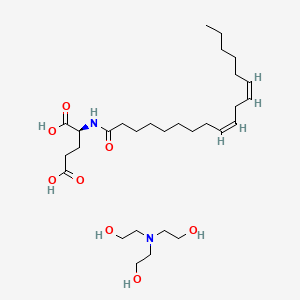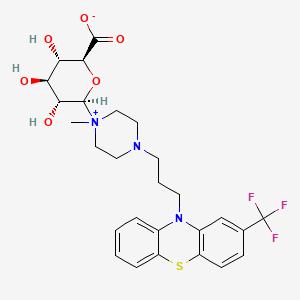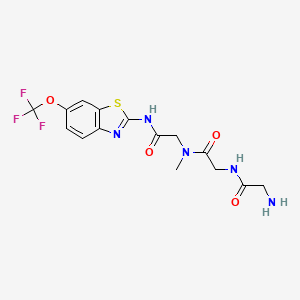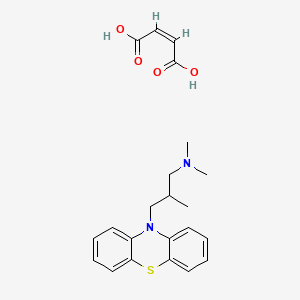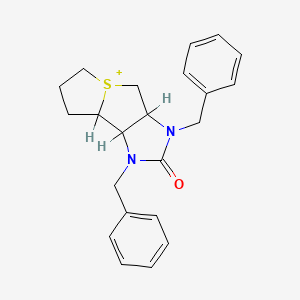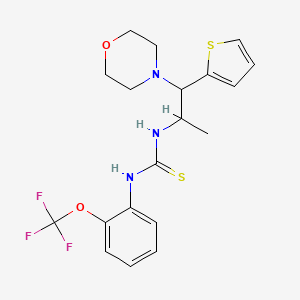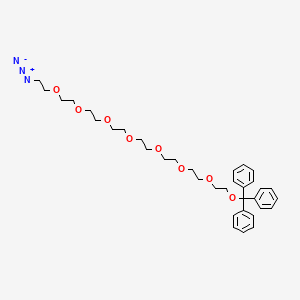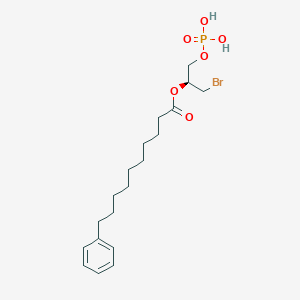
(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UCM-05194 is a potent Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1). UCM-05194 Shows Efficacy in Neuropathic Pain Amelioration. UCM-05194 stands out as the most potent and selective LPA1 receptor agonist described so far (Emax = 118%, EC50 = 0.24 μM, KD = 19.6 nM; inactive at autotaxin and LPA2-6 receptors).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research on similar compounds indicates potential antimicrobial applications. For instance, Doraswamy and Ramana (2013) synthesized compounds like 3-amino-2-(4-bromo phenyl) propan-1-ol, which exhibited antimicrobial activity. This suggests that compounds with bromophenyl groups, similar to (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate, may have antimicrobial properties (Doraswamy & Ramana, 2013).
Dental Applications
In the field of dentistry, Sahin et al. (2009) synthesized novel dental monomers containing both phosphonic and carboxylic acid functional groups, showing promise for dental applications due to their etching properties. This indicates that (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate, which also contains phosphonic groups, could potentially be used in dental material synthesis (Sahin et al., 2009).
Synthesis of Multifunctional Compounds
Cao et al. (2013) researched the synthesis of phosphonates with brominated anthracene, leading to compounds with unique structural and fluorescent properties. This suggests that bromophenyl-containing compounds like (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate might be useful in the synthesis of multifunctional materials with potential applications in optics and materials science (Cao et al., 2013).
Polymer Applications
Fischer, Baier, and Mecking (2013) worked on the synthesis of bright emission-tuned nanoparticles using bromo and phosphine compounds. This suggests potential applications of (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate in the field of nanotechnology and polymer science for creating fluorescent materials (Fischer, Baier, & Mecking, 2013).
Bioactive and Medicinal Chemistry
Research in bioactive properties of similar compounds indicates that (2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate could be of interest in medicinal chemistry. For example, the study by Colombo et al. (1984) on dopamine beta-hydroxylase inhibitors involved compounds with bromophenyl groups, highlighting the potential use of similar compounds in neuroscience and pharmacology (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).
Eigenschaften
CAS-Nummer |
2400858-74-2 |
|---|---|
Produktname |
(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate |
Molekularformel |
C19H30BrO6P |
Molekulargewicht |
465.3208 |
IUPAC-Name |
(2S)-1-Bromo-3-(phosphonooxy)propan-2-yl 10-Phenyldecanoate |
InChI |
InChI=1S/C19H30BrO6P/c20-15-18(16-25-27(22,23)24)26-19(21)14-10-5-3-1-2-4-7-11-17-12-8-6-9-13-17/h6,8-9,12-13,18H,1-5,7,10-11,14-16H2,(H2,22,23,24)/t18-/m1/s1 |
InChI-Schlüssel |
IHTMTVSBHMPLJC-GOSISDBHSA-N |
SMILES |
O=C(O[C@@H](COP(O)(O)=O)CBr)CCCCCCCCCC1=CC=CC=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UCM-05194; UCM 05194; UCM05194; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



